![molecular formula C12H15Cl2N3 B1377400 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tétrahydropyridine dihydrochlorure CAS No. 1428030-52-7](/img/structure/B1377400.png)
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tétrahydropyridine dihydrochlorure
Vue d'ensemble
Description
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride (4-THPP-DHC) is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and alcohols. The compound was first synthesized by the Japanese researcher K.A. Tanaka in 1966, and has since been studied for its various biochemical and physiological effects. 4-THPP-DHC is a versatile compound that has been used in numerous laboratory experiments and has been found to have a variety of potential applications in scientific research.
Applications De Recherche Scientifique
Traitement du cancer
Ce composé a été identifié comme un inhibiteur puissant du récepteur du facteur de croissance des fibroblastes (FGFR) . Les FGFR sont essentiels dans divers types de tumeurs, et leur activation anormale est associée à la progression du cancer. Des dérivés de ce composé, tels que le composé 4h, ont montré des activités puissantes contre les FGFR1, 2 et 3, ce qui en fait des candidats prometteurs pour le traitement du cancer. Ils ont été efficaces pour inhiber la prolifération des cellules cancéreuses du sein et induire l'apoptose .
Inhibition de la migration et de l'invasion tumorale
En plus de ses effets thérapeutiques, ce composé a été évalué pour sa capacité à inhiber les capacités de migration et d'invasion des cellules cancéreuses. Plus précisément, le composé a montré des résultats significatifs dans les tests de chambre Transwell, suggérant son rôle potentiel dans la prévention des métastases tumorales .
Composé de tête pour le développement de médicaments
En raison de sa faible masse moléculaire et de son activité puissante, ce composé sert de composé de tête intéressant pour une optimisation future dans le développement de médicaments. Ses caractéristiques structurales et ses activités biologiques fournissent une base solide pour la synthèse de thérapeutiques anticancéreuses plus ciblées et efficaces .
Études de la voie de transduction du signal
Le rôle du composé dans les voies de signalisation FGFR offre un outil précieux pour les chercheurs étudiant la transduction du signal. Comprendre comment ce composé interagit avec le FGFR peut éclairer les implications plus larges de l'activation du récepteur et des effets en aval, qui sont essentiels dans le développement des organes et l'angiogenèse .
Modélisation moléculaire et conception
Les chercheurs peuvent utiliser ce composé comme modèle pour concevoir de nouvelles molécules présentant des propriétés similaires ou améliorées. Son interaction avec le FGFR peut être étudiée par ordinateur pour prédire le comportement de nouveaux composés et guider la synthèse de nouvelles thérapeutiques .
Recherche pharmacologique
Le profil pharmacologique du composé en fait un sujet important pour la recherche sur les interactions médicament-récepteur, l'absorption, la distribution, le métabolisme et l'excrétion (ADME). Cela peut conduire au développement de médicaments ayant une meilleure efficacité et moins d'effets secondaires .
Tests biochimiques
En tant qu'inhibiteur puissant du FGFR, ce composé peut être utilisé dans des tests biochimiques pour étudier la cinétique d'inhibition et le mécanisme d'action contre diverses isoformes du FGFR. Cela peut fournir des informations sur la sélectivité et la puissance des médicaments ciblant le FGFR .
Mécanisme D'action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and resulting in changes in the downstream signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
This characteristic is generally beneficial for bioavailability and could make it an appealing lead compound for subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer.
Analyse Biochimique
Biochemical Properties
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . This compound acts as an inhibitor of these receptors, thereby modulating the downstream signaling pathways that are critical for cell proliferation, migration, and survival. The nature of these interactions involves binding to the receptor’s active site, leading to inhibition of its kinase activity and subsequent downstream effects.
Cellular Effects
The effects of 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells, thereby reducing their metastatic potential. Additionally, this compound influences cell signaling pathways such as the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell growth and survival . By modulating these pathways, it can alter gene expression and cellular metabolism, leading to reduced tumor growth and progression.
Molecular Mechanism
At the molecular level, 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride exerts its effects through specific binding interactions with FGFRs. This binding inhibits the receptor’s kinase activity, preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts the activation of downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. Additionally, this compound may also affect other molecular targets involved in cell cycle regulation and apoptosis, further contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of FGFR activity . Over extended periods, degradation products may form, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can lead to sustained inhibition of tumor growth and reduced metastatic potential.
Dosage Effects in Animal Models
The effects of 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on normal cell function and overall health. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride is involved in various metabolic pathways, primarily through its interaction with FGFRs. The inhibition of FGFR activity affects metabolic flux and metabolite levels within cells This compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways
Transport and Distribution
The transport and distribution of 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride within cells and tissues are critical for its therapeutic efficacy. This compound is transported across cell membranes and distributed within various cellular compartments . Transporters and binding proteins may facilitate its uptake and localization, influencing its accumulation and activity. Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy. Research into the subcellular distribution of this compound is ongoing to better understand its mechanisms of action.
Propriétés
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12;;/h1,3-4,7-8,13H,2,5-6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUUISMWULPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C3C=CNC3=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)
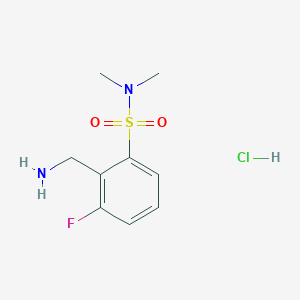
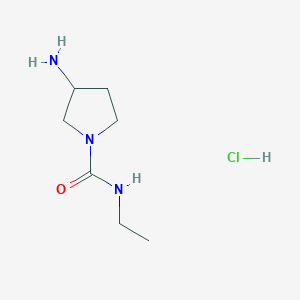
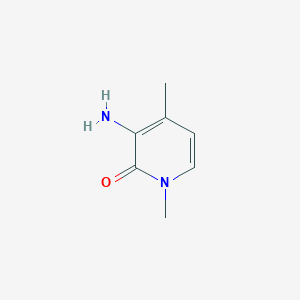
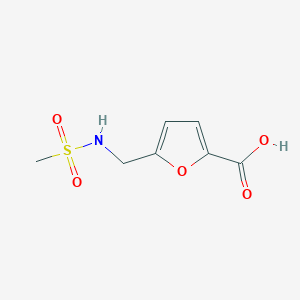
![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)

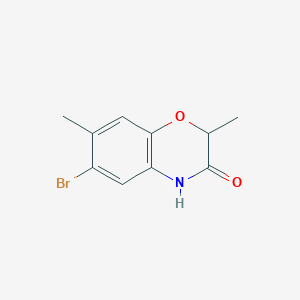


![2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1377335.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride](/img/structure/B1377336.png)

![1-[(4-bromophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1377338.png)
